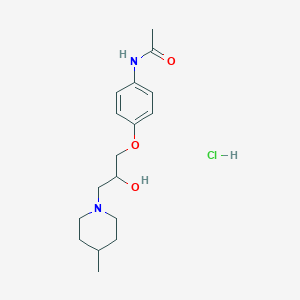

N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride” is a compound that is related to a class of compounds known as piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of significant interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Comparative Metabolism in Human and Rat Liver Microsomes

Research into the metabolism of chloroacetamide herbicides, including compounds similar to N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride, reveals complex metabolic pathways that could be implicated in their carcinogenic properties. Studies have demonstrated that both human and rat liver microsomes can metabolize these herbicides through a pathway that involves the production of DNA-reactive dialkylbenzoquinone imines, suggesting a potential mechanism for their carcinogenicity. The metabolism rates and pathways differ between species, highlighting the importance of understanding these processes for evaluating human health risks (Coleman et al., 2000).

Antioxidant Properties of Related Compounds

The synthesis and evaluation of antioxidant activities of related N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have shown considerable antioxidant activity. This research underscores the potential for developing new antioxidant agents based on the chemical structure of this compound. The presence of halogens in the phenyl ring of these compounds contributes to their high activity, suggesting a promising direction for future research in antioxidant drug development (Gopi & Dhanaraju, 2020).

Synthesis and Characterization for Potential Applications

The detailed synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, through processes including acetylation, esterification, and ester interchange, provide a framework for the development of compounds with potential therapeutic applications. Such research is foundational for exploring the broader applications of this compound in medicine and pharmacology (Zhong-cheng & Shu, 2002).

Potential Analgesic and Antipyretic Agent

The development of water-soluble derivatives of acetaminophen, including N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid, highlights the potential for this compound to serve as a basis for new analgesic and antipyretic agents. Such research into the synthesis of novel compounds can lead to the discovery of more effective and safer medications (Reddy, Kumari, & Dubey, 2013).

Orientations Futures

The future directions for research on “N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride” and related compounds likely involve further exploration of their synthesis, functionalization, and pharmacological application . This includes the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

N-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.ClH/c1-13-7-9-19(10-8-13)11-16(21)12-22-17-5-3-15(4-6-17)18-14(2)20;/h3-6,13,16,21H,7-12H2,1-2H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQIYGAYZLUOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)

![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)

![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)